molecular formula C11H16N2O B3200214 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol CAS No. 1017462-47-3

2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol

Cat. No.: B3200214
CAS No.: 1017462-47-3
M. Wt: 192.26 g/mol
InChI Key: HZDIFBMUSWOJHD-UHFFFAOYSA-N
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Description

2-(4-Amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol is a chemical compound that belongs to the class of isoindol derivatives This compound features an isoindole ring system, which is a bicyclic structure consisting of a fused benzene ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol typically involves the following steps:

  • Formation of Isoindole Derivative: The starting material is often an isoindole derivative, which undergoes a series of reactions to introduce the desired functional groups.

  • Introduction of Amino Group: The amino group can be introduced through reductive amination or other suitable methods.

  • Introduction of Hydroxyl Group: The hydroxyl group is typically introduced through hydroxylation reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups onto the isoindole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction can result in the formation of amines or alcohols.

  • Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-Amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It can serve as a ligand for biological receptors or enzymes, facilitating studies on molecular interactions.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for various diseases.

  • Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

2-(4-Amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol can be compared with other similar compounds, such as:

  • Lenalidomide: A related compound with similar structural features and applications in medicine.

  • Thalidomide: Another isoindole derivative with historical significance in drug development.

Uniqueness: this compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its versatility and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-(4-amino-1,3-dihydroisoindol-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(7-14)13-5-9-3-2-4-11(12)10(9)6-13/h2-4,8,14H,5-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDIFBMUSWOJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CC2=C(C1)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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